![molecular formula C17H11ClN2O2 B5458922 5-(4-chlorophenyl)-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one CAS No. 70344-82-0](/img/structure/B5458922.png)

5-(4-chlorophenyl)-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one

Descripción general

Descripción

Phenazepam, also known in Russia as bromdihydrochlorphenylbenzodiazepine, is a benzodiazepine drug, first developed in the Soviet Union in 1975 . It is used in the treatment of various mental disorders such as psychiatric schizophrenia and anxiety . It can be used as a premedication before surgery as it augments the effects of anesthetics .

Synthesis Analysis

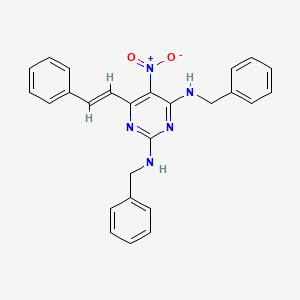

The synthesis of similar compounds involves several steps, including the preparation of 2-amino-2’-chloro-5-nitrobenzophenone, the transformation into 2-(bromoacetamido)-2’-chloro-5-nitrobenzophenone, and the final cyclization to form the benzodiazepine .Molecular Structure Analysis

Like other benzodiazepines, Phenazepam is composed of a benzene ring fused to a seven-membered 1,4-diazepine ring. A 2-chlorophenyl ring is attached at the 5-position and a bromine is attached at the 7-position .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include aromatic oxidation and C3-hydroxylation .Aplicaciones Científicas De Investigación

Synthesis Strategies and Chemical Properties

A study by Eresko et al. (2011) highlights the synthesis of similar compounds, specifically 3-substituted 6-(4-chlorophenyl)-9-methyl-12H-[1]benzofuro[3,2-e][1,2,4]triazolo[4,3-b][1,2]diazepines, showcasing the utilization of silylation–amination reactions. This approach indicates a broader scope for creating various derivatives of benzofurodiazepin compounds (Eresko, Tolkunov, & Tolkunov, 2011).

Anticonvulsant Activity

Fiakpui and Knaus (1993) conducted a study on 1,3-dihydro-5-phenyl-2H-pyrido[3,2-e]-1,4-diazepin-2-ones, closely related to the compound . These compounds were synthesized and tested for anticonvulsant properties, finding certain derivatives to exhibit significant activity in seizure screening tests (Fiakpui & Knaus, 1993).

Another study by Murthy and Knaus (1999) explored pyrimido[1,4]diazepin‐2‐one analogs and their evaluation as anticonvulsant agents. This research further emphasizes the potential of diazepinone derivatives in anticonvulsant applications (Murthy & Knaus, 1999).

Pharmaceutical Development

Gatta and Settimj (1983) focused on synthesizing 4-N-oxides and 3-hydroxy derivatives of benzofurodiazepines. Such synthetic endeavors contribute to the pharmaceutical development of new compounds with potential therapeutic applications (Gatta & Settimj, 1983).

Neuroinflammation and Brain Diseases

A 2017 study by Wang et al. explored the design, synthesis, and biological evaluation of PET P2X4 receptor radioligands using a specific benzofurodiazepine derivative as a scaffold. This research is significant for understanding neuroinflammation and related brain diseases such as Alzheimer's (Wang et al., 2017).

Propiedades

IUPAC Name |

5-(4-chlorophenyl)-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN2O2/c18-11-7-5-10(6-8-11)15-17-16(20-14(21)9-19-15)12-3-1-2-4-13(12)22-17/h1-8H,9H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCVRHGLGHYWFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C(=N1)C3=CC=C(C=C3)Cl)OC4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801157351 | |

| Record name | 5-(4-Chlorophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801157351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26662378 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

70344-82-0 | |

| Record name | 5-(4-Chlorophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70344-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Chlorophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801157351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[rel-(4aS,8aR)-1-(3-aminopropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-2-oxoethyl}-2,4-imidazolidinedione hydrochloride](/img/structure/B5458855.png)

![ethyl 2-acetyl-3-{4-[(dimethylamino)methylene]-5-oxo-4,5-dihydro-2-furanyl}acrylate](/img/structure/B5458862.png)

![N-[(1S)-2-hydroxy-1-phenylethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5458888.png)

![ethyl (1-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}-2-piperidinyl)acetate](/img/structure/B5458905.png)

![2-[4-(benzyloxy)-3-methoxybenzylidene]quinuclidin-3-ol](/img/structure/B5458931.png)

![3-{5-[(2,3-dichlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5458934.png)

![4-[7-acetyl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2,6-di-tert-butylphenol](/img/structure/B5458936.png)

![N'-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5458937.png)